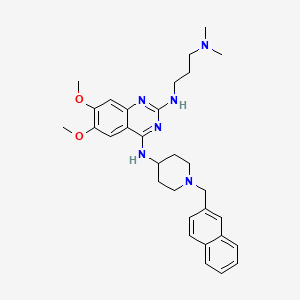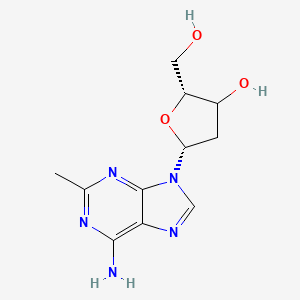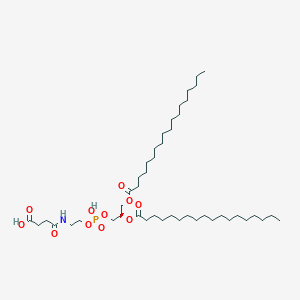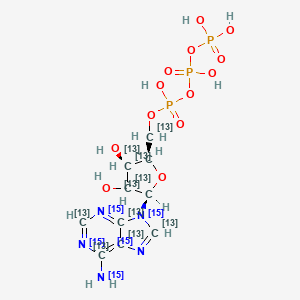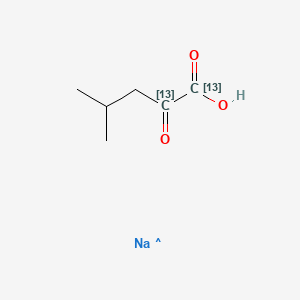
Antitumor agent-76
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-76 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is known for its stability in aqueous solutions and its ability to be rapidly converted into its active form in biological systems .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-76 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
Antitumor agent-76 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .
科学的研究の応用
Antitumor agent-76 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential to modulate biological pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer. It has shown promising results in preclinical studies and is being evaluated in clinical trials.
Industry: Utilized in the development of new anticancer drugs and formulations
作用機序
The mechanism of action of Antitumor agent-76 involves its interaction with specific molecular targets within cancer cells. It is known to inhibit key enzymes and signaling pathways that are essential for cancer cell survival and proliferation. The compound induces apoptosis (programmed cell death) and disrupts the cell cycle, leading to the inhibition of tumor growth. The molecular targets and pathways involved include the inhibition of DNA synthesis, interference with mitochondrial function, and modulation of immune responses .
類似化合物との比較
Antitumor agent-76 is compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Triptolide: Known for its potent anticancer activity but has issues with stability and solubility.
Pyrimidine derivatives: Widely studied for their anticancer properties but may have different mechanisms of action and efficacy profiles.
Quinazoline derivatives: Known for their broad-spectrum anticancer activity but may have different molecular targets and pathways
This compound stands out due to its improved stability, solubility, and rapid conversion to its active form in biological systems, making it a promising candidate for further development and clinical use .
特性
分子式 |
C28H36ClNO10 |
|---|---|
分子量 |
582.0 g/mol |
IUPAC名 |
[2-[[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxy]-2-oxoethyl] 2-morpholin-4-ylacetate;hydrochloride |
InChI |
InChI=1S/C28H35NO10.ClH/c1-14(2)26-21(38-26)22-28(39-22)25(3)5-4-15-16(12-35-23(15)32)17(25)10-18-27(28,37-18)24(26)36-20(31)13-34-19(30)11-29-6-8-33-9-7-29;/h14,17-18,21-22,24H,4-13H2,1-3H3;1H/t17-,18-,21-,22-,24+,25-,26-,27+,28+;/m0./s1 |
InChIキー |
OKLCHSGJVVTILC-ARZJKCABSA-N |
異性体SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
正規SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC(=O)COC(=O)CN8CCOCC8)O7)COC6=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



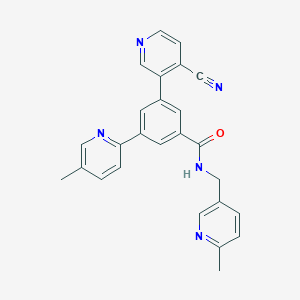
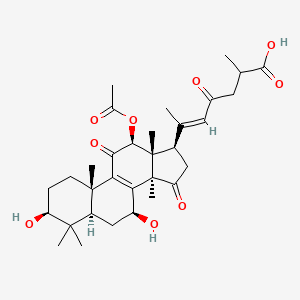


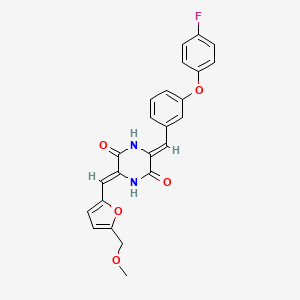

![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)
